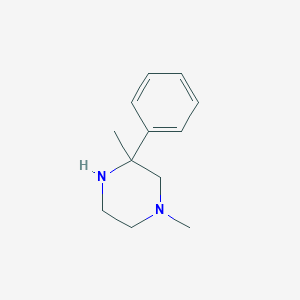![molecular formula C12H22ClFN2O2 B2473670 Tert-Butyl-(3aR,6aS)-6a-Amino-3a-Fluor-3,4,5,6-Tetrahydro-1H-Cyclopenta[c]pyrrol-2-carboxylat; Hydrochlorid CAS No. 2378489-98-4](/img/structure/B2473670.png)
Tert-Butyl-(3aR,6aS)-6a-Amino-3a-Fluor-3,4,5,6-Tetrahydro-1H-Cyclopenta[c]pyrrol-2-carboxylat; Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Employing electrophilic fluorination.
Using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Addition of Tert-butyl Group:
Utilizing tert-butyl esterification.
This step involves tert-butyl chloroformate in the presence of a base like triethylamine.
Amidation Reaction:
Incorporation of the amino group through amidation, facilitated by coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For large-scale production, optimization of reaction conditions is essential:
Utilizing continuous flow reactors for better heat and mass transfer.
Adopting greener solvents and reagents to improve the sustainability of the process.
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate in Synthesis:
Used as a building block for more complex organic compounds.
Its unique structure offers versatile modification possibilities.
Biology
Biochemical Probes:
Utilized to study enzyme interactions due to its stability and unique functional groups.
Medicine
Drug Development:
Potential precursor for pharmaceutical compounds.
May exhibit bioactivity that can be exploited for therapeutic purposes.
Industry
Material Science:
As a precursor for the synthesis of polymers or other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride involves multiple steps:
Formation of Cyclopentapyrrole Core:
Starting with a suitable precursor, such as a substituted pyrrole.
Cyclization using a cyclization agent like triphosgene.
Specific reaction conditions include a temperature range of 50-70°C, under an inert atmosphere.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation Reactions:
Can be oxidized by agents such as hydrogen peroxide, forming N-oxides or related oxidized products.
Reduction Reactions:
Reduced using reducing agents like lithium aluminum hydride, which may remove or modify functional groups.
Substitution Reactions:
Undergoes nucleophilic substitution, especially at the fluorine site, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild heating.
Reduction: Lithium aluminum hydride in dry ether, at room temperature.
Substitution: Sodium methoxide in methanol, under reflux.
Major Products
From Oxidation: N-oxides or other oxidized derivatives.
From Reduction: Simplified or modified amino derivatives.
From Substitution: Substituted fluorine derivatives.
Wirkmechanismus
Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride exerts its effects through its functional groups:
Molecular Targets: Interacts with enzymes or receptors through its amino and fluoro groups.
Pathways Involved: May participate in signal transduction or metabolic pathways, modifying biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (3aR,6aS)-6a-amino-3a-chloro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Tert-butyl (3aR,6aS)-6a-amino-3a-bromo-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Uniqueness
Fluorine Substitution:
Fluorine enhances the compound's stability and reactivity compared to other halogen-substituted analogs.
Functional Group Positioning:
The specific spatial arrangement of its functional groups confers unique biochemical properties.
Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride truly stands out due to its distinct structure and versatile applications across various fields.
Eigenschaften
IUPAC Name |
tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O2.ClH/c1-10(2,3)17-9(16)15-7-11(13)5-4-6-12(11,14)8-15;/h4-8,14H2,1-3H3;1H/t11-,12+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPCVIHSFBUKNZ-LYCTWNKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2(C1)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(CCC[C@]2(C1)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
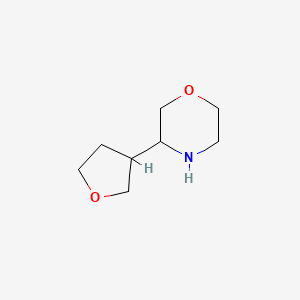
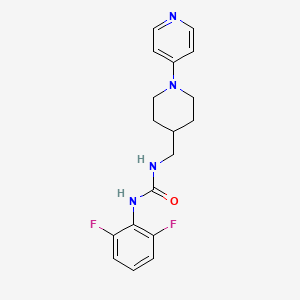

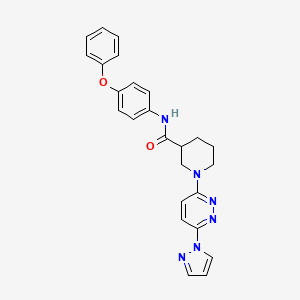
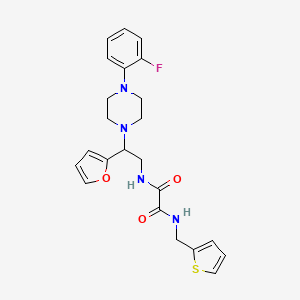
![7-[(pyridin-3-yl)({[3-(trifluoromethyl)phenyl]amino})methyl]quinolin-8-ol](/img/structure/B2473598.png)
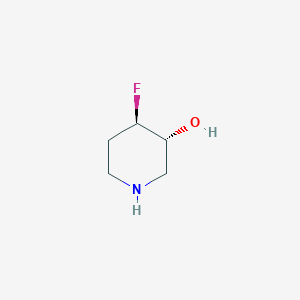
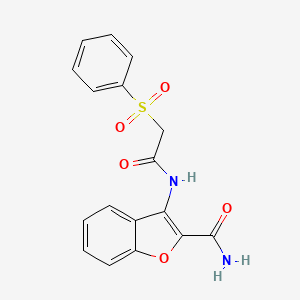
![5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2473602.png)
![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2473604.png)
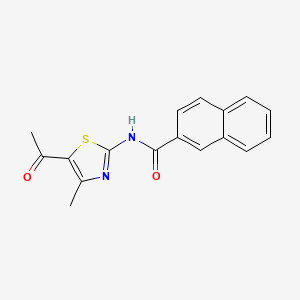
![1-[(3S,10R,13S)-3-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2473606.png)
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2473607.png)
